2-(Isopropylsulfonyl)acetonitrile

Physical Properties Handling Formulation

2-(Isopropylsulfonyl)acetonitrile (CAS 120069-21-8) is a versatile, sulfonyl-containing nitrile building block employed in organic synthesis, particularly for constructing heterocycles and bioactive molecules. Its core scaffold features an electrophilic sulfonyl group and a nucleophilic acetonitrile group, enabling diverse chemical transformations such as nucleophilic substitutions and cyclization reactions.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 120069-21-8
Cat. No. B044386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylsulfonyl)acetonitrile
CAS120069-21-8
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)CC#N
InChIInChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3
InChIKeyFJZQCBCJTUWIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylsulfonyl)acetonitrile CAS 120069-21-8: Technical Profile and Comparative Differentiators for Procurement


2-(Isopropylsulfonyl)acetonitrile (CAS 120069-21-8) is a versatile, sulfonyl-containing nitrile building block employed in organic synthesis, particularly for constructing heterocycles and bioactive molecules [1]. Its core scaffold features an electrophilic sulfonyl group and a nucleophilic acetonitrile group, enabling diverse chemical transformations such as nucleophilic substitutions and cyclization reactions [2]. It is available as a research-grade intermediate from multiple vendors .

Critical Selection Criteria for 2-(Isopropylsulfonyl)acetonitrile in R&D and Process Chemistry


The sulfonylacetonitrile class exhibits marked property divergence based solely on the alkyl/aryl substituent. Simple substitution with methyl, ethyl, phenyl, or cyclopropyl analogs is not straightforward due to significant changes in physical state, lipophilicity, and conformational flexibility, which directly impact synthetic handling, purification, and downstream molecular properties [1]. The following evidence demonstrates why 2-(Isopropylsulfonyl)acetonitrile provides a unique balance of properties not found in its nearest analogs, justifying its specific selection.

Quantitative Head-to-Head Evidence: 2-(Isopropylsulfonyl)acetonitrile vs. Methyl, Ethyl, Cyclopropyl, and Phenyl Analogs


Physical Form and Handling: Liquid State vs. Methyl and Phenyl Solid Analogs

2-(Isopropylsulfonyl)acetonitrile is a liquid at ambient temperature, offering distinct handling and formulation advantages over the methylsulfonyl and phenylsulfonyl analogs, which are solids .

Physical Properties Handling Formulation

Lipophilicity (XLogP3): Enhanced Hydrophobicity for Improved Membrane Permeability

The calculated partition coefficient (XLogP3) of 0.2 for 2-(isopropylsulfonyl)acetonitrile indicates moderate lipophilicity, a significant shift from the markedly hydrophilic methyl analog (XLogP3 = -1.4) [1].

Lipophilicity Drug Design LogP

Conformational Rigidity: Reduced Rotatable Bonds for Entropically-Favored Binding

2-(Isopropylsulfonyl)acetonitrile exhibits lower conformational flexibility with 2 rotatable bonds, compared to 3 rotatable bonds for the cyclopropyl analog [1].

Conformational Flexibility Binding Affinity Drug Design

Topological Polar Surface Area (TPSA): Balanced Polarity for Pharmacokinetic Profile

The Topological Polar Surface Area (TPSA) of 2-(isopropylsulfonyl)acetonitrile is 66.3 Ų [1]. This value is identical to that of the methyl analog (66.3 Ų) [2] and the cyclopropyl analog (66 Ų) .

TPSA ADME Drug-likeness

Thermal Stability Indicator: Predicted Boiling Point vs. Methyl Analog

The predicted boiling point of 2-(isopropylsulfonyl)acetonitrile is 326.8 ± 25.0 °C [1]. The methyl analog is reported to have a boiling point >200 °C with potential decomposition .

Thermal Stability Synthesis Purification

Optimized Use Cases for 2-(Isopropylsulfonyl)acetonitrile Based on Differentiating Properties


Synthesis of Drug Candidates Requiring Balanced Lipophilicity for Membrane Permeability

The XLogP3 value of 0.2 for 2-(isopropylsulfonyl)acetonitrile represents a +1.6 log unit increase over the methyl analog [1]. This enhanced lipophilicity, combined with a favorable TPSA of 66.3 Ų, positions it as a preferred building block for incorporating a sulfonylacetonitrile moiety into drug candidates where passive membrane diffusion is critical. It provides a balance of polarity and hydrophobicity that can improve cellular uptake and oral bioavailability, a key consideration in medicinal chemistry programs [2].

Design of Conformationally Constrained Ligands for Enhanced Binding Affinity

With only 2 rotatable bonds, 2-(isopropylsulfonyl)acetonitrile offers a more rigid scaffold compared to the cyclopropyl analog (3 rotatable bonds) [1]. This reduced conformational flexibility minimizes the entropic penalty upon binding to a biological target, a well-established principle in drug design for improving affinity and selectivity. It is therefore a superior choice for fragment-based drug discovery or lead optimization where rigidifying the ligand structure is a strategic goal .

High-Throughput and Automated Synthesis Requiring Liquid Handling

The liquid state of 2-(isopropylsulfonyl)acetonitrile at ambient temperature, in contrast to the solid methyl and phenyl analogs [1], makes it highly compatible with automated liquid handling systems. This facilitates precise volumetric dispensing, reduces the risk of clogging, and simplifies dissolution in reaction solvents, thereby increasing throughput and reproducibility in parallel synthesis and medicinal chemistry workflows [2].

Synthetic Transformations at Elevated Temperatures

The predicted boiling point of 326.8 °C, coupled with the reported potential decomposition of the methyl analog above 200 °C [1], indicates that 2-(isopropylsulfonyl)acetonitrile may be a more robust reagent for reactions requiring prolonged heating. This thermal stability can be advantageous in cycloadditions, condensations, or other transformations that benefit from elevated temperatures, potentially leading to higher yields and fewer side products [2].

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